molecular formula C13H18ClNO4 B2891027 Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate CAS No. 2361634-51-5

Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate

Cat. No. B2891027
CAS RN: 2361634-51-5
M. Wt: 287.74
InChI Key: MOJKGRHIOHQCGM-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate, also known as Ivermectin, is a medication that is used to treat parasitic infections caused by roundworms, threadworms, and other parasites. It was first discovered in 1975 and has since become an essential medication in the treatment of parasitic infections.

Scientific Research Applications

Crystal Structure Analysis

Research has shown the importance of tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate in understanding crystal structures, particularly through the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives. These studies reveal how molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting the compound's utility in crystallography and molecular architecture (Baillargeon et al., 2017).

Organic Synthesis Techniques

The compound plays a crucial role in organic synthesis, particularly in the generation of α-aminated methyllithium via DTBB-catalyzed lithiation of N-(chloromethyl) carbamate. This process enables the creation of functionalized carbamates, demonstrating the compound's significance in synthetic chemistry (Ortiz, Guijarro, & Yus, 1999).

Development of New Chemical Reactions

Tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate is instrumental in developing new chemical reactions, such as the synthesis and reactions of silyl carbamates. This includes the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the compound's role in advancing chemical reaction methodologies (Sakaitani & Ohfune, 1990).

properties

IUPAC Name

tert-butyl N-(2-chloro-3,4-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4/c1-13(2,3)19-12(16)15-8-6-7-9(17-4)11(18-5)10(8)14/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJKGRHIOHQCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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